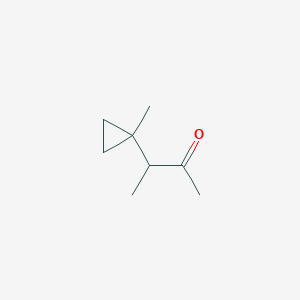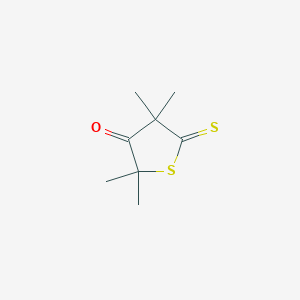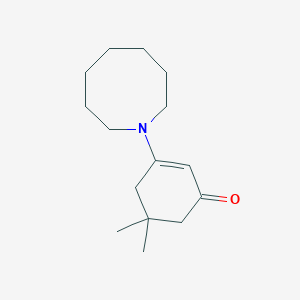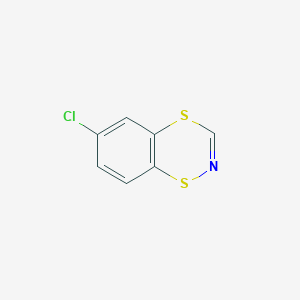
6-Chloro-1,4,2-benzodithiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,4,2-benzodithiazine is a compound belonging to the class of 1,4,2-benzodithiazines, which have been studied for their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4,2-benzodithiazine typically involves the reaction of isatoic anhydride with 3-amino-1,4,2-benzodithiazine 1,1-dioxides. The reaction is carried out in the presence of appropriate reagents and solvents, such as pyridine and toluene, under controlled temperature conditions . Another method involves the reaction of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines with aldehydes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Medicine: Its derivatives have shown potential as antiviral and antibacterial agents.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,4,2-benzodithiazine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-benzothiadiazine-1,1-dioxides: These compounds are structurally related and have been studied for their antihypertensive and antidiabetic properties.
Uniqueness: 6-Chloro-1,4,2-benzodithiazine stands out due to its specific chlorine substitution, which enhances its biological activity and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
82946-27-8 |
|---|---|
Formule moléculaire |
C7H4ClNS2 |
Poids moléculaire |
201.7 g/mol |
Nom IUPAC |
6-chloro-1,4,2-benzodithiazine |
InChI |
InChI=1S/C7H4ClNS2/c8-5-1-2-6-7(3-5)10-4-9-11-6/h1-4H |
Clé InChI |
ZHTLDHBMANTGBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
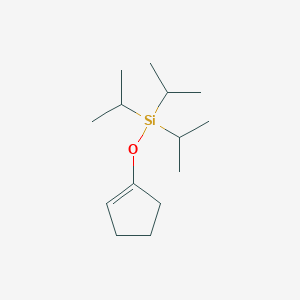
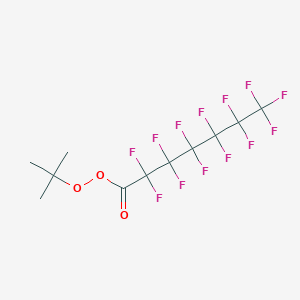
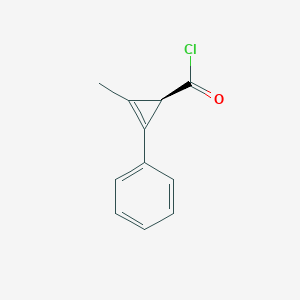
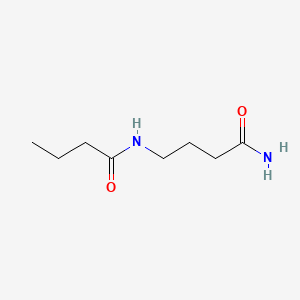
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)


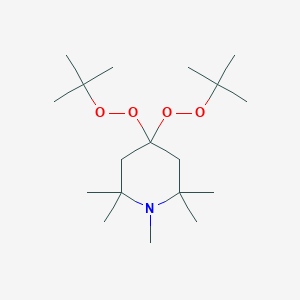
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
